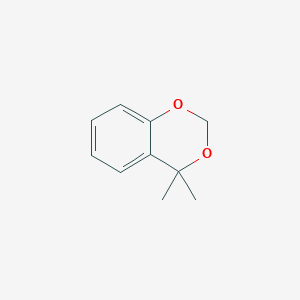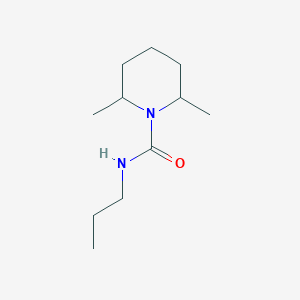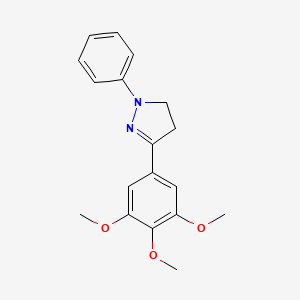
1H-Pyrazole, 4,5-dihydro-1-phenyl-3-(3,4,5-trimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole, 4,5-dihydro-1-phenyl-3-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a phenyl group and a trimethoxyphenyl group, making it a significant molecule in various fields of research due to its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 4,5-dihydro-1-phenyl-3-(3,4,5-trimethoxyphenyl)- can be achieved through cyclocondensation reactions. One efficient method involves the reaction of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine in the presence of a catalyst such as vitamin B1. This reaction typically yields the desired pyrazole compound in high yields (78-92%) and is characterized by its simplicity and metal-free catalysis .
Industrial Production Methods: Industrial production of this compound may involve similar cyclocondensation reactions but on a larger scale. The use of green catalysts like vitamin B1 is advantageous due to their reusability and environmentally friendly nature. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazole, 4,5-dihydro-1-phenyl-3-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like aryl halides and bases such as potassium tert-butoxide are used for N-arylation reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in different applications.
Applications De Recherche Scientifique
1H-Pyrazole, 4,5-dihydro-1-phenyl-3-(3,4,5-trimethoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties.
Medicine: Pyrazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: Utilized in the development of fluorescent probes and materials with photoluminescent properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole, 4,5-dihydro-1-phenyl-3-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. For instance, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
- 1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole
- 1-Phenyl-3-carbethoxypyrazolone
- 3-Amino-4,5-dihydro-1-phenylpyrazole
Comparison: Compared to these similar compounds, 1H-Pyrazole, 4,5-dihydro-1-phenyl-3-(3,4,5-trimethoxyphenyl)- is unique due to the presence of the trimethoxyphenyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
65684-98-2 |
|---|---|
Formule moléculaire |
C18H20N2O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-phenyl-5-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C18H20N2O3/c1-21-16-11-13(12-17(22-2)18(16)23-3)15-9-10-20(19-15)14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3 |
Clé InChI |
XSVVYKCRAHHZBX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=NN(CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-5,9-dimethyl-6,9-dihydronaphtho[1,2-b]furan-8(7H)-one](/img/structure/B14473963.png)
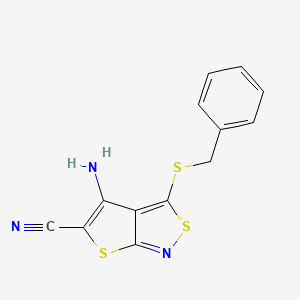
![8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene](/img/structure/B14473983.png)
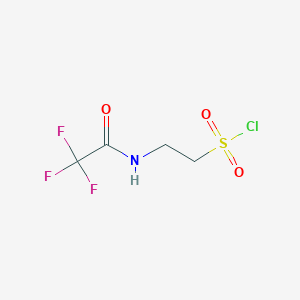
![1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine](/img/structure/B14473993.png)
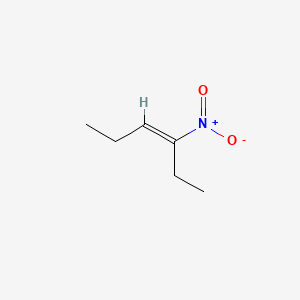
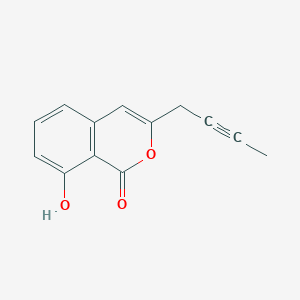
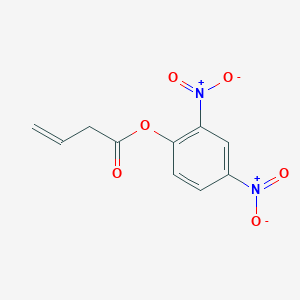
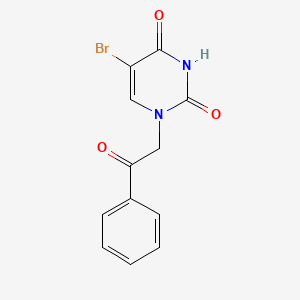

![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)
